molecular formula C24H21F3N2O3 B15102211 N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B15102211
M. Wt: 442.4 g/mol
InChI Key: CMYGPQTTYWWSHO-ZHZULCJRSA-N
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Description

N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a furan ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multiple steps. One common approach is the coupling of an appropriate furan derivative with a benzamide precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. Additionally, the use of automated systems can help in optimizing the reaction parameters to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and furan-containing molecules. Examples include:

  • N-(3-oxo-3-phenylprop-1-en-2-yl)benzamide
  • N-(3-oxo-3-(methylamino)prop-1-en-2-yl)benzamide

Uniqueness

What sets N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C24H21F3N2O3

Molecular Weight

442.4 g/mol

IUPAC Name

N-[(Z)-3-oxo-3-(propan-2-ylamino)-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H21F3N2O3/c1-15(2)28-23(31)20(29-22(30)16-7-4-3-5-8-16)14-19-11-12-21(32-19)17-9-6-10-18(13-17)24(25,26)27/h3-15H,1-2H3,(H,28,31)(H,29,30)/b20-14-

InChI Key

CMYGPQTTYWWSHO-ZHZULCJRSA-N

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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